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Compound of Interest

Compound Name: (Z)-Ethene-1,2-diol

Cat. No.: B1228183 Get Quote

(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a molecule of significant interest

due to its role as a highly reactive intermediate in crucial chemical processes, including the

prebiotic formose reaction.[1][2][3] Understanding its stability is paramount for elucidating

reaction mechanisms in astrochemistry and biochemistry. This technical guide provides an in-

depth analysis of the conformational landscape and stability of (Z)-ethene-1,2-diol, based on

high-level quantum-chemical calculations.

Conformational Landscape and Energetics
Theoretical investigations into the potential energy surface (PES) of (Z)-ethene-1,2-diol reveal

that its stability is dictated by the relative orientation of the two hydroxyl (-OH) groups.

Computational studies have identified two key minima on the PES.[1]

MIN1: The (syn,anti) conformer, where one OH group is oriented syn (eclipsed) and the other

is anti (staggered) relative to the C=C bond framework. This conformer represents the global

minimum, making it the most stable form of the molecule.[1]

MIN2: The (anti,anti) conformer, where both OH groups are in an anti orientation. This

conformer is significantly less stable than MIN1.[1]

These two conformers are interconnected via transition states (TS), which represent the energy

barriers to interconversion.
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TS1: Connects two equivalent forms of the most stable MIN1 conformer, allowing for

interconversion via a tunneling motion.[1]

TS2: Represents the energy barrier for the conversion between the MIN1 and the higher-

energy MIN2 conformer.[1]

The diagram below illustrates the energetic relationship between these stationary points on the

potential energy surface.
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Figure 1: Conformational energy landscape of (Z)-ethene-1,2-diol.[1]

Quantitative Stability Analysis
High-level computational studies provide precise energy differences between the conformers

and the barriers to their interconversion. The data, derived from B2PLYP/aug-cc-pVTZ level

calculations, underscores the clear energetic preference for the (syn,anti) conformation.[1]
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Stationary Point Description
Relative Energy
(kJ/mol)

Barrier Height
(kJ/mol)

MIN1
Global Minimum

(syn,anti)
0 -

MIN2
Local Minimum

(anti,anti)
~15 -

TS1
Transition state for

MIN1 ↔ MIN1'
10 10 (from MIN1)

TS2
Transition state for

MIN1 ↔ MIN2
21 21 (from MIN1)

Table 1: Calculated

relative energies and

rotational barriers for

(Z)-ethene-1,2-diol

conformers and

transition states.[1]

The data clearly indicates that under equilibrium conditions, the population of the MIN2

conformer is expected to be very low, as the energy barrier to reach it from the global minimum

is substantial (21 kJ/mol).[1] This aligns with experimental observations where only the most

stable MIN1 conformer was characterized.[1][2]

Detailed Computational Protocols
The accurate characterization of transient species like (Z)-ethene-1,2-diol relies on

sophisticated computational methodologies. The cited stability data was obtained through a

multi-step theoretical protocol.[1]

Protocol 1: Potential Energy Surface (PES) Exploration This protocol aims to locate all relevant

stable conformers (minima) and transition states on the PES.

Methodology: A bidimensional relaxed scan of the key dihedral angles (H2O2C2C1 and

C2C1O1H1) was performed.[1]
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Level of Theory: The double-hybrid B2PLYP density functional was used.[1]

Dispersion Correction: Grimme's D3 correction with Becke-Johnson damping (D3BJ) was

included to accurately model non-covalent interactions.[1]

Basis Set: The aug-cc-pVTZ basis set was employed for a robust description of the

electronic structure.[1]

Optimization: Geometries of all stationary points were optimized using "very tight"

convergence criteria.[1]

Verification: The nature of each stationary point was confirmed by diagonalizing the

corresponding Hessian matrix (0 imaginary frequencies for minima, 1 for transition states).[1]

Protocol 2: High-Accuracy Energy and Structural Calculation For the most stable conformer

(MIN1), a more rigorous composite scheme was used to obtain highly accurate energies and

rotational constants for comparison with experimental data.[1]

Methodology: A "gradient" composite scheme at the CCSD(T)/CBS+CV level was utilized.[1]

Procedure: The energy gradient is composed of three distinct contributions:

HF-SCF Energy: Extrapolated to the Complete Basis Set (CBS) limit using Feller's three-

point expression with cc-pVnZ basis sets (where n = Triple, Quadruple, and 5-zeta).[1]

CCSD(T) Correlation Energy: Extrapolated to the CBS limit using Helgaker's formula with

cc-pVTZ and cc-pVQZ basis sets.[1]

Core-Valence (CV) Correction: Calculated as the difference between all-electron and

frozen-core computations at the CCSD(T)/cc-pCVTZ level to account for core electron

effects.[1]

The following diagram outlines this advanced computational workflow.
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Figure 2: Workflow for the theoretical stability analysis of (Z)-ethene-1,2-diol.[1]

Conclusion
Theoretical studies based on high-level quantum-chemical calculations have been instrumental

in defining the stability and conformational preferences of (Z)-ethene-1,2-diol. The (syn,anti)

conformer is identified as the global minimum, significantly more stable than other conformers.

The computational protocols detailed herein, combining robust PES scans with high-accuracy

composite methods, provide a powerful framework for characterizing transient and reactive

molecules. These findings are crucial for interpreting experimental spectra and for building
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accurate models of chemical reactivity in fields ranging from materials science to

astrochemistry.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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